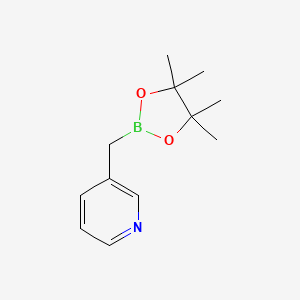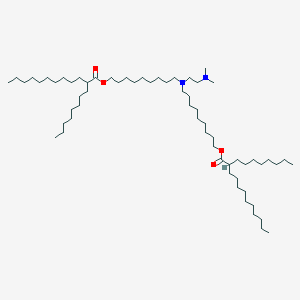![molecular formula C10H19N3O2 B13357629 N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13357629.png)
N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxymethyl group and a hexahydrocyclopenta[c]pyrrol ring, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include boron reagents for coupling reactions and various catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetimidamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the acetimidamide group can produce amines.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxymethyl and acetimidamide groups play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)pyridine: This compound shares the hydroxymethyl group but has a different ring structure.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.
Uniqueness
N’-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide is unique due to its specific combination of functional groups and ring structure, which provides distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H19N3O2 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c11-9(12-15)5-13-4-8-2-1-3-10(8,6-13)7-14/h8,14-15H,1-7H2,(H2,11,12) |
InChI-Schlüssel |
AGLSUZHNZSYANS-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC2CN(CC2(C1)CO)C/C(=N/O)/N |
Kanonische SMILES |
C1CC2CN(CC2(C1)CO)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B13357549.png)

![methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate](/img/structure/B13357561.png)
![Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate](/img/structure/B13357565.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357569.png)
![1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B13357570.png)

![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357572.png)
![6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13357576.png)
![6-(4-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357585.png)




